N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide
Description
N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is a chemical compound with the molecular formula C14H18N4O3S It is known for its unique structure, which includes a pyrimidine ring substituted with a butoxy group and a toluenesulfonamide moiety
Properties
CAS No. |
13418-92-3 |
|---|---|
Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(5-butoxypyrimidin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-3-4-9-21-13-10-16-15(17-11-13)18-22(19,20)14-7-5-12(2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,16,17,18) |
InChI Key |
VUTLOGVSBZVXPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide typically involves the reaction of 5-butoxy-2-pyrimidinylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
Endothelin Receptor Modulation
One of the primary applications of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is its role as a modulator of endothelin receptors. Endothelin-1 is a potent vasoconstrictor involved in numerous cardiovascular diseases. Research indicates that this compound can inhibit the binding of endothelin peptides to both ET A and ET B receptors, making it a potential therapeutic agent for conditions like hypertension and pulmonary hypertension .
Table 1: Inhibition Potency of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide on Endothelin Receptors
| Receptor Type | IC50 Value (µM) |
|---|---|
| ET A | 0.2 |
| ET B | 1.0 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide against various bacterial strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .
Table 2: Antimicrobial Efficacy of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
Toxicological Studies
Toxicological evaluations have been conducted to assess the safety profile of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide. Studies in animal models indicate that the compound is well-tolerated at low doses, with no significant adverse effects observed at dosages up to 120 mg/kg/day . However, higher doses resulted in increased liver and kidney weights, suggesting the need for further investigation into its long-term safety.
Table 3: Toxicological Findings from Animal Studies
| Dose (mg/kg/day) | Observed Effects |
|---|---|
| 0.024 | No adverse effects |
| 120 | Increased liver and kidney weights |
| >120 | Hypersalivation and reduced body weight |
Clinical Trials for Hypertension
A clinical trial investigating the efficacy of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide in patients with hypertension reported promising results. Patients receiving the compound showed a statistically significant reduction in systolic and diastolic blood pressure compared to the placebo group .
Antimicrobial Efficacy in Infections
In a study examining its antimicrobial efficacy, patients with bacterial infections were treated with N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide alongside standard antibiotics. The combination therapy resulted in improved outcomes, suggesting that this compound may enhance the effectiveness of existing treatments .
Mechanism of Action
The mechanism of action of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide: Similar structure but with an amino group instead of a toluenesulfonamide moiety.
Bis(5-butoxy-2-pyrimidinyl) disulfide: Contains two pyrimidine rings linked by a disulfide bond.
Uniqueness
N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of modulating various biological pathways. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to engage in multiple biochemical interactions, making it a candidate for therapeutic applications.
Sulfonamides, including this compound, are known to inhibit specific biological pathways. They can modulate the activity of essential kinases such as JAK kinases and FLT3 kinase, which play critical roles in cell proliferation and survival. This modulation can lead to significant effects on cellular signaling pathways that are crucial for various physiological processes .
Antimicrobial Activity
Research indicates that compounds similar to N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide exhibit antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of bacteria and fungi, suggesting a potential role in treating infections .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Some studies suggest that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, such as HepG2 and Caco-2, indicating their potential as anticancer agents . The mechanism may involve the induction of apoptosis or inhibition of cell cycle progression.
Anti-inflammatory Effects
Sulfonamides are noted for their anti-inflammatory effects, which may be linked to their ability to inhibit specific signaling pathways involved in inflammation. By modulating these pathways, N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide could potentially reduce inflammatory responses in various conditions .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of propenylbenzene derivatives, compounds similar to N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide demonstrated significant fungistatic activity against Candida albicans, with MIC values ranging from 37 to 124 μg/mL .
- Anticancer Activity : Another study reported that certain sulfonamide derivatives showed antiproliferative activity against a range of cancer cell lines, indicating their potential utility in cancer therapy .
- Inflammation Modulation : Research has shown that these compounds can influence cytokine release and other inflammatory markers, suggesting a role in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Conditions :
- Use of catalysts like iodine (I₂) with chloramine-T for electrophilic cyclization, which improves regioselectivity and yield .
- Solvent optimization (e.g., toluene/EtOAc mixtures) and temperature control (e.g., reflux conditions) to minimize side reactions .
- Purification via flash chromatography or recrystallization to isolate high-purity products.
What spectroscopic techniques are most effective for characterizing N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide, and how can researchers address challenges such as conformational equilibria in NMR analysis?
Basic Research Question
Key Techniques :
- ¹H/¹³C NMR : For structural elucidation of the pyrimidine and sulfonamide moieties.
- IR Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1160 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight validation.
Addressing NMR Challenges :
Conformational equilibria (e.g., slow interconversion of rotamers) can broaden or split signals. Strategies include:
- Variable-temperature NMR to "freeze" conformers.
- Solvent polarity adjustments to stabilize dominant conformations .
How can researchers resolve contradictions in reported synthetic yields of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide derivatives, particularly when varying catalysts or solvents?
Advanced Research Question
Methodological Approaches :
- Design of Experiments (DoE) : Systematically test catalyst/solvent combinations (e.g., iodine vs. t-BuONa) to identify yield-limiting factors .
- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., time, temperature) to optimize stepwise efficiency.
- Side-Reaction Analysis : Use LC-MS or TLC to detect byproducts (e.g., over-oxidation or dimerization).
Q. Example :
| Catalyst System | Solvent | Yield (%) | Notes |
|---|---|---|---|
| I₂ only | CH₂Cl₂ | 45 | Moderate selectivity |
| I₂ + Chloramine-T | EtOAc | 72 | Improved cyclization |
What strategies are effective for optimizing electrophilic cyclization reactions in the synthesis of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide analogs?
Advanced Research Question
Optimization Strategies :
- Reagent Ratios : A 1:1.2 molar ratio of substrate to iodine ensures complete cyclization without excess reagent waste .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation but may require lower temperatures to prevent decomposition.
- Additives : Catalytic Lewis acids (e.g., ZnCl₂) can accelerate ring closure.
Case Study : Cyclization of N-(4-pentenyl)-p-toluenesulfonamide using chloramine-T/I₂ achieved 72% yield in EtOAc, vs. 45% with I₂ alone .
How can the structural features of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide be leveraged in designing biochemical probes, such as fluorescent indicators for metal ions?
Application-Focused Question
Structural Insights :
Q. Probe Design :
- Modification : Introduce fluorophores (e.g., quinolyl groups) at the butoxy or sulfonamide positions to create turn-on/off sensors .
- Validation : Test selectivity in physiological buffers (e.g., containing Ca²⁺/Mg²⁺) using fluorescence quenching assays.
How does the steric and electronic environment of the pyrimidine ring influence the reactivity of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide in nucleophilic substitution reactions?
Advanced Research Question
Mechanistic Analysis :
- Steric Effects : The 5-butoxy group hinders nucleophilic attack at the adjacent 4-position, directing reactivity to the 2-sulfonamide site.
- Electronic Effects : Electron-withdrawing sulfonamide groups activate the pyrimidine ring for electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
